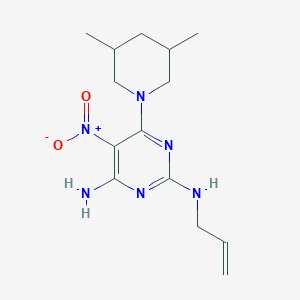![molecular formula C15H13ClN6O2 B11266793 3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione](/img/structure/B11266793.png)
3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-クロロフェニル)-9-エチル-5-メチル-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[3,4-H]プリン-6,8-ジオンは、トリアゾロピリミジン類に属する複素環化合物です。この化合物は、トリアゾール環がプリン環系に縮合した独特の構造を特徴としています。
2. 製法
合成経路と反応条件: 3-(2-クロロフェニル)-9-エチル-5-メチル-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[3,4-H]プリン-6,8-ジオンの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、2-クロロベンジルアミンとアセト酢酸エチルを反応させて中間体を形成し、その後ヒドラジン水和物で環化してトリアゾール環を生成する方法です。 その後、メチル化剤とプリン誘導体との反応により最終生成物が得られます .
工業生産方法: この化合物の工業生産では、同様の合成経路が用いられますが、より大規模です。連続フロー反応器の使用と反応条件の最適化により、収率と純度を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、目的の化合物を高純度で得ることが可能です .
反応の種類:
酸化: この化合物は、特にメチル基とエチル基で酸化反応を受け、対応するアルコールやケトンを生成します。
還元: 還元反応はトリアゾール環を標的にすることができ、ジヒドロトリアゾール誘導体に変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に用いられます。
主な生成物:
- 酸化生成物には、アルコールとケトンが含まれます。
- 還元生成物には、ジヒドロトリアゾール誘導体があります。
- 置換生成物は、用いられる求核剤によって異なりますが、アミン、エーテル、チオエーテルなどを含むことがあります .
4. 科学研究への応用
化学: この化合物は、より複雑な複素環化合物の合成におけるビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路を探求することができます。
生物学: 生物学研究では、この化合物は酵素阻害剤としての可能性について研究されています。特定の生体標的に結合する能力は、創薬のための候補となっています。
医学: この化合物は、医薬品化学において、潜在的な治療薬としての可能性を示しています。 そのトリアゾール部分とプリン部分は、抗菌作用や抗癌作用など、さまざまな薬理作用を示すことが知られています .
産業: 産業部門では、この化合物は特定の特性を持つ新素材の開発に使用されます。 その独特の構造により、ポリマーやその他の材料を設計して性能特性を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. Subsequent reactions with methylating agents and purine derivatives lead to the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl substituents, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
- Oxidation products include alcohols and ketones.
- Reduction products include dihydrotriazole derivatives.
- Substitution products vary depending on the nucleophile used but can include amines, ethers, and thioethers .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its triazole and purine moieties are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics .
作用機序
3-(2-クロロフェニル)-9-エチル-5-メチル-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[3,4-H]プリン-6,8-ジオンの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素の活性部位と水素結合を形成し、その活性を阻害することができます。また、プリン環は核酸と相互作用し、DNAやRNAの合成を阻害する可能性があります。 これらの相互作用は細胞プロセスを混乱させ、この化合物の生物学的効果をもたらします .
類似化合物:
1,2,4-トリアゾール: 医薬品化学において幅広い用途を持つ、より単純なトリアゾール誘導体。
プリン: 核酸の基本成分であり、生物学的に非常に重要です。
トリアゾロピリミジン: 標的化合物と類似した化合物クラスであり、さまざまな薬理作用で知られています.
ユニークさ: 3-(2-クロロフェニル)-9-エチル-5-メチル-5H,6H,7H,8H,9H-[1,2,4]トリアゾロ[3,4-H]プリン-6,8-ジオンのユニークさは、トリアゾール部分とプリン部分を組み合わせた構造にあります。この構造は、独特の化学的および生物学的特性を与えています。
類似化合物との比較
1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry.
Purine: A fundamental component of nucleic acids with significant biological importance.
Triazolopyrimidine: A class of compounds similar to the target compound, known for their diverse pharmacological activities.
Uniqueness: The uniqueness of 3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione lies in its combined triazole and purine structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H13ClN6O2 |
|---|---|
分子量 |
344.75 g/mol |
IUPAC名 |
8-(2-chlorophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C15H13ClN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-6-4-5-7-9(8)16/h4-7H,3H2,1-2H3,(H,17,23,24) |
InChIキー |
VKBYKVLHYKECFM-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11266728.png)
![ethyl 1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B11266736.png)
![N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11266738.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B11266742.png)
![4-(4-Benzylpiperidin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11266752.png)
![1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11266760.png)
![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266762.png)

![1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11266780.png)
![4-({2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11266783.png)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11266788.png)
![N-(3-(furan-2-yl)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B11266795.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B11266799.png)
![3-(4-fluorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11266804.png)
